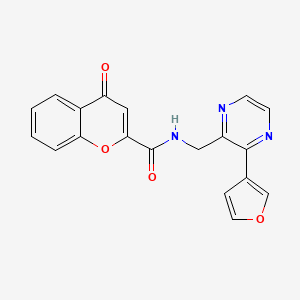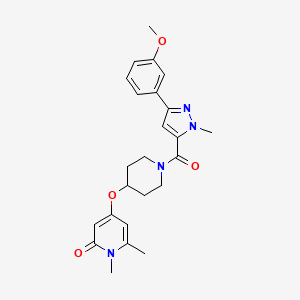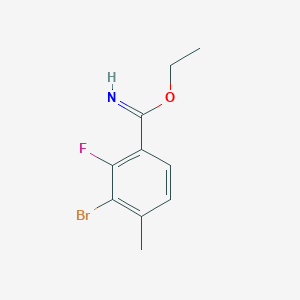![molecular formula C27H23FN2O2S B2496442 3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223908-53-9](/img/structure/B2496442.png)
3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide" is a part of the broader class of quinoline derivatives. Quinolines and their derivatives are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. They have been studied extensively for their ability to act as core structures for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves the condensation of aniline derivatives with carbonyl compounds, followed by cyclization and subsequent functionalization steps. For instance, the synthesis of 4-(phenylamino)quinoline-3-carboxamides, which share structural similarities with the compound of interest, involves the condensation of aniline derivatives with N-substituted 4-chloroquinoline-3-carboxamides. These intermediates are obtained from the treatment of 4(1H)-quinolinone-3-carboxylic acid with thionyl chloride, demonstrating a common pathway for the synthesis of quinoline derivatives (Uchida et al., 1995).
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
- Antiproliferative Activity : Compounds within the thieno[2,3-b]pyridine and furo[2,3-b]pyridine families have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Notably, derivatives containing the thienoquinoline framework have shown significant activity, with certain compounds exhibiting low nanomolar GI50 values against melanoma and breast cancer cell lines. These findings highlight the potential of thienoquinoline derivatives as anticancer agents (Hung et al., 2014).
Radioligand Development for Imaging
- Radioligand for Peripheral Benzodiazepine Receptors : Quinoline-2-carboxamide derivatives have been developed and labeled for potential use as radioligands. These compounds are aimed at the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET), indicating their utility in diagnostic imaging and research into neurological conditions (Matarrese et al., 2001).
Anti-tubercular Activity
- Fused Thieno-/Furo-Quinoline Compounds : Novel synthetic routes for thieno/furo[2,3-c]quinoline compounds have been explored for their anti-tubercular activity. Certain compounds in this class have demonstrated superior activity compared to existing first-line anti-tubercular drugs, showcasing their potential in treating tuberculosis (Akula et al., 2016).
Heterocyclic Chemistry and Drug Synthesis
- Microwave-assisted Synthesis : Efficient microwave-assisted methods have been developed for the synthesis of thieno[2,3-b]quinolines under solvent-free conditions, demonstrating the advancement in synthetic techniques that reduce reaction times and improve yields. This methodology is significant for the rapid synthesis of heterocyclic compounds with potential pharmacological applications (Nandeshwarappa et al., 2005).
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O2S/c1-2-17-7-9-18(10-8-17)24-22-16-30-23-12-11-19(28)15-21(23)25(22)33-26(24)27(31)29-13-3-5-20-6-4-14-32-20/h4,6-12,14-16H,2-3,5,13H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHZFAUVUYYAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2496359.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid](/img/structure/B2496361.png)


![5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline](/img/structure/B2496365.png)
![N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2496366.png)
![3-[(3-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2496369.png)

![1-(4-Fluorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2496374.png)

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)
![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)